

2,4-Difluoro-6-hydroxybenzaldehyde: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Difluoro-6-hydroxybenzaldehyde

Cat. No.: B144837

[Get Quote](#)

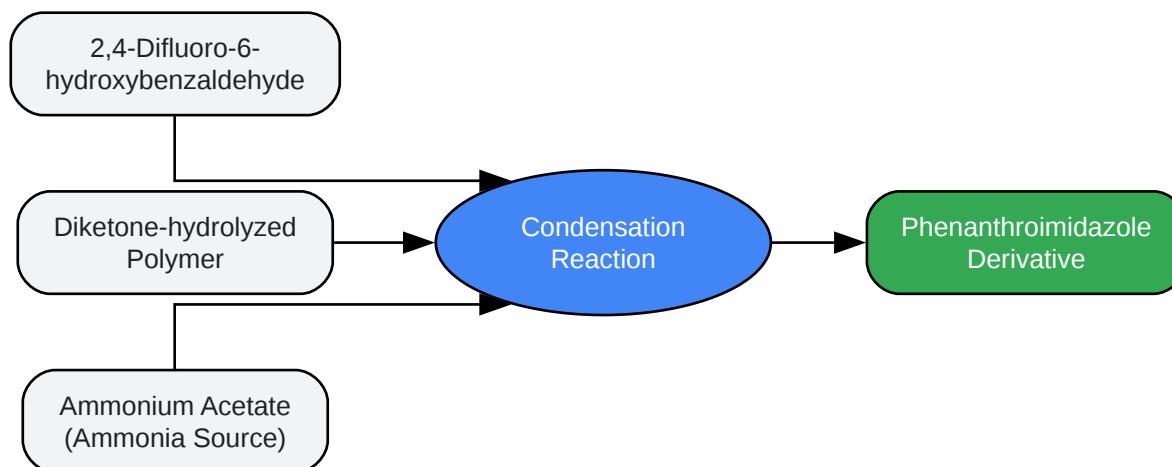
Introduction

2,4-Difluoro-6-hydroxybenzaldehyde is a valuable synthetic intermediate in the field of organic chemistry, particularly in the construction of complex heterocyclic scaffolds. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive hydroxyl and aldehyde group, imparts distinct chemical properties that make it a versatile precursor for a range of molecular architectures. This document provides detailed application notes and experimental protocols for the use of **2,4-difluoro-6-hydroxybenzaldehyde** as a building block in the synthesis of phenanthroimidazole derivatives, a class of compounds with significant interest in materials science.

Physicochemical Properties

A summary of the key physicochemical properties of **2,4-difluoro-6-hydroxybenzaldehyde** is presented in Table 1. This data is essential for handling, reaction setup, and purification procedures.

Property	Value	Reference
CAS Number	136516-64-8	[1]
Molecular Formula	C ₇ H ₄ F ₂ O ₂	[1]
Molecular Weight	158.11 g/mol	[1]
Melting Point	32 °C	
Boiling Point	207.6±35.0 °C (Predicted)	
Density	1.464±0.06 g/cm ³ (Predicted)	
Storage	Under inert gas (nitrogen or Argon) at 2-8°C	


Applications in Organic Synthesis

2,4-Difluoro-6-hydroxybenzaldehyde serves as a key starting material for the synthesis of various organic molecules. One notable application is in the preparation of phenanthroimidazole derivatives through condensation reactions.

Synthesis of Phenanthroimidazole Derivatives

Phenanthroimidazole derivatives are of significant interest due to their applications in organic light-emitting diodes (OLEDs) and other electronic devices. The reaction of **2,4-difluoro-6-hydroxybenzaldehyde** with diketone-functionalized materials provides a pathway to these complex heterocyclic systems.

A general workflow for the synthesis of phenanthroimidazole derivatives from **2,4-difluoro-6-hydroxybenzaldehyde** is depicted below. This process typically involves the condensation of the aldehyde with a 1,2-diketone and an ammonium source.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of phenanthroimidazole derivatives.

Experimental Protocols

The following section provides a detailed experimental protocol for a representative synthesis utilizing **2,4-difluoro-6-hydroxybenzaldehyde**.

Protocol 1: Synthesis of Phenanthroimidazole Derivatives from a Diketone-Functionalized Polymer

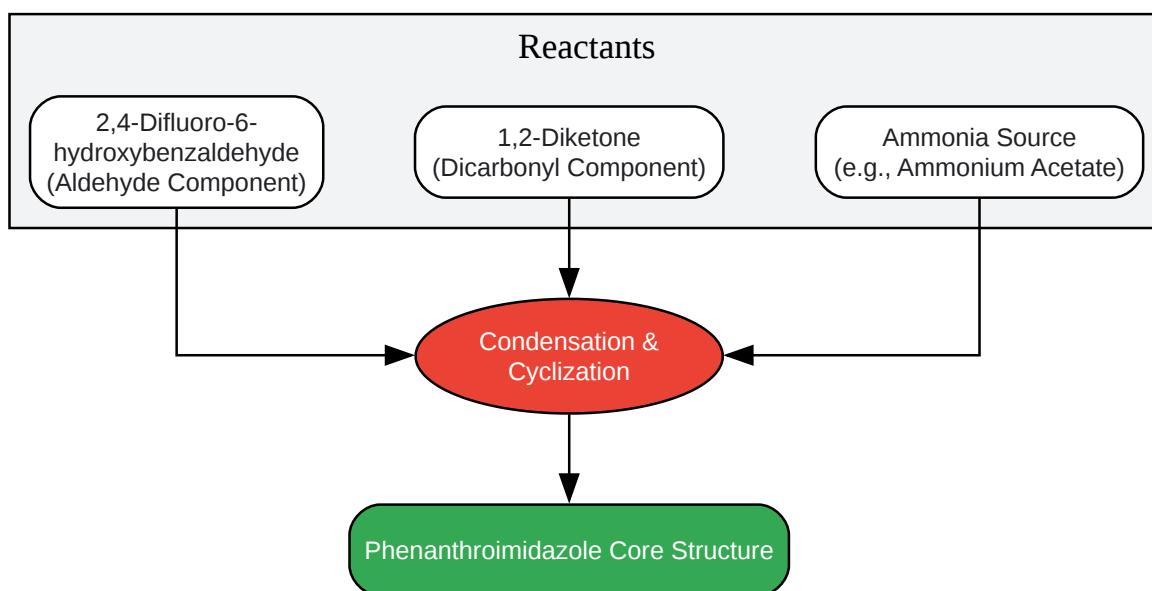
This protocol is adapted from the synthesis of phenanthroimidazole derivatives as described in the literature.[2]

Materials:

- Diketone-hydrolyzed polymer
- **2,4-Difluoro-6-hydroxybenzaldehyde**
- Ammonium acetate
- Glacial acetic acid

Procedure:

- In a round-bottom flask, suspend the diketone-hydrolyzed polymer in glacial acetic acid.
- Add **2,4-difluoro-6-hydroxybenzaldehyde** and ammonium acetate to the suspension.
- Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into ice-water to precipitate the product.
- Collect the solid product by vacuum filtration and wash thoroughly with water and then with a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials.
- Dry the resulting phenanthroimidazole derivative under vacuum.


Quantitative Data:

Reactant	Product	Reaction Conditions	Yield	Reference
Diketone-hydrolyzed polymer, 2,4-Difluoro-6-hydroxybenzaldehyde, Ammonium acetate	Phenanthroimidazole derivative	Glacial acetic acid, reflux	Not specified in abstract	[2]

Note: The specific quantities of reactants, reaction time, and yield are dependent on the specific diketone-functionalized polymer used and should be optimized accordingly. The cited literature provides the context for this reaction but does not specify the quantitative details in the available abstract.

Logical Relationships in Synthesis

The synthesis of phenanthroimidazole derivatives from **2,4-difluoro-6-hydroxybenzaldehyde** is a multi-component reaction where the aldehyde, a diketone, and an ammonia source combine to form the final heterocyclic product. The logical relationship between the starting materials and the product is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: Logical relationship of reactants to form the phenanthroimidazole core.

Conclusion

2,4-Difluoro-6-hydroxybenzaldehyde is a valuable and reactive building block in organic synthesis. Its utility in the preparation of complex heterocyclic structures, such as phenanthroimidazoles, highlights its potential for the development of novel materials with interesting photophysical properties. The protocols and data presented herein provide a foundation for researchers and scientists to explore the synthetic potential of this versatile molecule in their respective fields. Further investigation into its reactivity with other synthetic partners is warranted to expand its application portfolio.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US20160207894A1 - Synthesis of Diacids, Dialdehydes, or Diamines from THF-Diols - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2,4-Difluoro-6-hydroxybenzaldehyde: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144837#2-4-difluoro-6-hydroxybenzaldehyde-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com